1-(2-{[(6-methoxypyrimidin-4-yl)amino]methyl}benzyl)pyrrolidin-2-one
Overview
Description
1-(2-{[(6-methoxypyrimidin-4-yl)amino]methyl}benzyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is also known as MP-10 and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of MP-10 involves its interaction with the dopamine D2 receptor. MP-10 acts as a partial agonist of the dopamine D2 receptor, which means that it activates the receptor to a lesser extent than a full agonist. MP-10 also has a high affinity for the dopamine D2 receptor, which means that it binds to the receptor with high specificity. The interaction between MP-10 and the dopamine D2 receptor has been shown to modulate the release of dopamine in the brain, which can have an effect on behavior and cognition.
Biochemical and Physiological Effects
MP-10 has been shown to have various biochemical and physiological effects in animal models. In one study, MP-10 was shown to increase dopamine release in the prefrontal cortex of rats, which can have an effect on cognitive function. MP-10 has also been shown to have anxiolytic effects in animal models, which means that it can reduce anxiety-like behavior.
Advantages and Limitations for Lab Experiments
One advantage of using MP-10 in lab experiments is its high affinity for the dopamine D2 receptor, which means that it can be used to study the receptor with high specificity. Another advantage is its partial agonist activity, which means that it can be used to study the effects of dopamine release on behavior and cognition without completely activating the receptor. One limitation of using MP-10 in lab experiments is its potential for off-target effects, which means that it can interact with other receptors or enzymes in addition to the dopamine D2 receptor.
Future Directions
There are several future directions for the study of MP-10. One direction is the development of new drugs based on the structure of MP-10 for the treatment of psychiatric disorders. Another direction is the study of the effects of MP-10 on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the use of MP-10 in combination with other drugs or therapies could be explored for the treatment of psychiatric disorders.
Scientific Research Applications
MP-10 has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, MP-10 has been investigated for its potential as a novel antipsychotic agent. In drug discovery, MP-10 has been studied for its potential as a lead compound for the development of new drugs. In neuroscience, MP-10 has been investigated for its potential as a tool for studying the dopamine D2 receptor.
properties
IUPAC Name |
1-[[2-[[(6-methoxypyrimidin-4-yl)amino]methyl]phenyl]methyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-23-16-9-15(19-12-20-16)18-10-13-5-2-3-6-14(13)11-21-8-4-7-17(21)22/h2-3,5-6,9,12H,4,7-8,10-11H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUSBOMVMUXVDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NCC2=CC=CC=C2CN3CCCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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